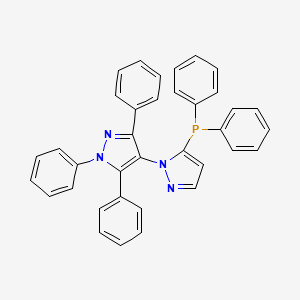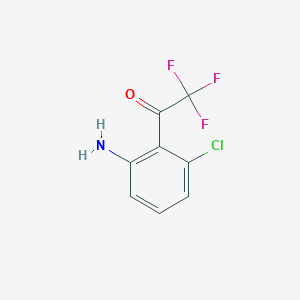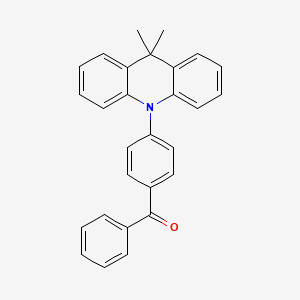
5-(Diphenylphosphino)-1',3',5'-triphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diphenylphosphino)-1’,3’,5’-triphenyl is an organophosphorus compound that features a phosphine group attached to a triphenyl backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. These complexes are often used in catalysis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylphosphino)-1’,3’,5’-triphenyl typically involves the reaction of a halogenated triphenyl compound with a diphenylphosphine reagent. One common method is the reaction of 1,3,5-tribromobenzene with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 5-(Diphenylphosphino)-1’,3’,5’-triphenyl undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Coordination: Transition metals such as palladium or platinum are used in the presence of suitable solvents like dichloromethane.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Substituted Aromatics: Resulting from electrophilic substitution.
Metal Complexes: Formed from coordination reactions with metals.
科学的研究の応用
5-(Diphenylphosphino)-1’,3’,5’-triphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 5-(Diphenylphosphino)-1’,3’,5’-triphenyl exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can alter the reactivity of the metal center, facilitating various catalytic processes. The phosphine group acts as a donor, providing electron density to the metal, which can then participate in catalytic cycles.
類似化合物との比較
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis(2-diphenylphosphino)-p-tolyl ether (PTEphos)
Comparison: 5-(Diphenylphosphino)-1’,3’,5’-triphenyl is unique due to its specific triphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form more stable and selective metal complexes, making it particularly valuable in catalytic applications.
特性
分子式 |
C36H27N4P |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
diphenyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane |
InChI |
InChI=1S/C36H27N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H |
InChIキー |
ZYUHDMXDGVTFIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C(=CC=N5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)


![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)



![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14110958.png)
